2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Overview
Description
2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is a chemical compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 . It is used in research and development .
Synthesis Analysis
The synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one can be achieved from 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is characterized by a cyclopenta[b]pyridin-7-one core with a chlorine atom attached .Physical And Chemical Properties Analysis
2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one has a melting point of 136-138 °C and a predicted boiling point of 313.6±42.0 °C. It has a predicted density of 1.394±0.06 g/cm3 and a predicted pKa of 0.78±0.20 .Scientific Research Applications
Synthesis Methods
2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is synthesized using various methods, reflecting its versatility in chemical research. Zhao Xin-qi (2007) details a method involving acetylation, cyclization, and chlorination, resulting in 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine, followed by Sandmeyer bromination and catalytic hydrogenated dehalogenation (Zhao Xin-qi, 2007).
Applications in Pharmaceuticals and Resins
Fu Chun (2007) highlights its use in pharmaceuticals, bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. This compound's role as a side-chain in Cefpirome production, a fourth-generation cephalosporin, underlines its pharmaceutical importance (Fu Chun, 2007).
Lactam vs. Hydrazone Formation
A study by Trebše et al. (1997) on 6,7-Dihydrocyclopenta[b]pyran-2,5-dione demonstrates its transformation with hydrazines to fused pyridine-2(1H)-ones, contrasting with 2H-1-benzopyran-2,5-diones which yield 5-hydrazonobenzopyrans under similar conditions (Trebše et al., 1997).
Biological Activities
O. V. Ershov et al. (2014) discuss dihydropyridines, including 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, noting their biological activities like antihypertensive and antiarrhythmic effects. The study focuses on the reduction processes of these compounds, indicating their potential in medicinal chemistry (O. V. Ershov et al., 2014).
Polymer Chemistry
In polymer chemistry, Youfu Zhang et al. (2017) synthesized a new family of strained imino-cyclopenta[b]pyridines, using 2-chloro-cyclopenta[b]pyridin-7-one, for highly branched unsaturated polyethylenes. This highlights its role in developing advanced materials (Youfu Zhang et al., 2017).
Photocycloaddition
Albrecht et al. (2008) demonstrated its use in [2+2]-photocycloaddition reactions. They synthesized 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains, showing its potential in organic synthesis and photoreactive applications (Albrecht et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTCYZANBKFQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654037 | |
Record name | 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one | |
CAS RN |
1150617-92-7 | |
Record name | 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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